Cbz-N-methyl-D-norvaline chemical structure and properties
Cbz-N-methyl-D-norvaline chemical structure and properties
An In-Depth Technical Guide to Cbz-N-methyl-D-norvaline: Synthesis, Properties, and Application
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Cbz-N-methyl-D-norvaline, a specialized amino acid derivative of significant interest to researchers and professionals in peptide chemistry and drug development. While not as commonly documented as its L-valine counterpart, this molecule serves as a valuable building block for the synthesis of peptides with enhanced therapeutic properties. This document details its chemical structure, physicochemical properties, a robust synthetic pathway with a step-by-step protocol, and its strategic role in modern peptide science. We will explore the causal reasoning behind experimental choices and the impact of its unique structural features—the N-methyl group and the Cbz protecting group—on peptide stability, conformation, and bioavailability.
Introduction: The Strategic Value of N-Methylated Amino Acids
In the pursuit of novel peptide-based therapeutics, chemists are often challenged by the inherent limitations of natural peptides, such as susceptibility to enzymatic degradation and poor membrane permeability. The strategic modification of the peptide backbone is a cornerstone of modern medicinal chemistry, and N-methylation is a powerful tool in this endeavor. The substitution of an amide proton with a methyl group imparts significant changes to a peptide's properties.
N-methylation enhances metabolic stability by creating steric hindrance that shields the adjacent peptide bond from proteolytic enzymes.[1] This modification also removes a hydrogen bond donor, which can increase lipophilicity and improve passive diffusion across cellular membranes.[1] Furthermore, the presence of an N-methyl group restricts the conformational flexibility of the peptide backbone, which can be used to stabilize specific secondary structures, such as turns, and modulate binding affinity to a biological target.[2][3]
Cbz-N-methyl-D-norvaline is a chiral building block that combines three key features:
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D-Norvaline Core: The use of a non-proteinogenic D-amino acid can in itself confer resistance to proteolysis. Norvaline, an isomer of valine, provides a linear propyl side chain.
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N-Methylation: As discussed, this modification is crucial for enhancing pharmacokinetic properties.[4]
-
Carboxybenzyl (Cbz) Protection: The Cbz group is a classic and robust protecting group for the amino function, essential for controlled, stepwise peptide synthesis.[][6] It is stable under a variety of conditions but can be cleanly removed, typically by catalytic hydrogenolysis.[7]
This guide will provide the technical details necessary for the synthesis and application of this valuable compound.
Chemical Structure and Physicochemical Properties
The foundational step in utilizing any chemical entity is a thorough understanding of its structure and properties.
Chemical Structure
The systematic IUPAC name for Cbz-N-methyl-D-norvaline is (2R)-2-{amino}pentanoic acid. The structure consists of a pentanoic acid backbone with an amino group at the C2 (alpha) position. This amino group is substituted with both a methyl group and a benzyloxycarbonyl (Cbz) group. The stereochemistry at the alpha-carbon is 'R', corresponding to the D-configuration.
Caption: Chemical structure of Cbz-N-methyl-D-norvaline.
Physicochemical Properties
Direct experimental data for Cbz-N-methyl-D-norvaline is scarce. However, we can reliably infer its properties from its direct chiral isomer, Cbz-N-methyl-L-valine (CAS: 42417-65-2), and the unmethylated precursor, N-Cbz-D-norvaline (CAS: 42918-89-8). The physical properties are expected to be nearly identical to its L-enantiomer.
| Property | Value | Source/Reference |
| IUPAC Name | (2R)-2-{amino}pentanoic acid | Inferred from structure |
| Synonyms | N-Cbz-N-methyl-D-norvaline, Z-N-Me-D-Nva-OH | Common abbreviations |
| CAS Number | Not assigned (as of early 2026) | - |
| Molecular Formula | C₁₄H₁₉NO₄ | [8][9] |
| Molecular Weight | 265.31 g/mol | [8][9][10] |
| Appearance | White to off-white solid or viscous oil | Inferred from[8] |
| Melting Point | Approx. 66-71 °C | Based on L-isomer[8] |
| Solubility | Soluble in Methanol, Chloroform, Dichloromethane, Ethyl Acetate, DMSO | Inferred from[11] |
| Storage | Room temperature, keep in a dark, dry place | [12] |
Synthesis and Purification
The most direct and widely applied method for the synthesis of N-methylated amino acids is the N-methylation of an N-protected precursor.[13] The following section details a robust protocol for the synthesis of Cbz-N-methyl-D-norvaline from the commercially available N-Cbz-D-norvaline.
Synthetic Workflow
The synthesis involves the deprotonation of both the carboxylic acid and the carbamate N-H proton of N-Cbz-D-norvaline using a strong, non-nucleophilic base like sodium hydride (NaH). The resulting dianion is then alkylated with an electrophilic methyl source, typically iodomethane (methyl iodide).
Caption: Synthetic workflow for Cbz-N-methyl-D-norvaline.
Experimental Protocol
This protocol is adapted from established procedures for the N-methylation of N-protected amino acids.[13][14]
Materials:
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N-Cbz-D-norvaline (1.0 eq)
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Sodium hydride (NaH), 60% dispersion in mineral oil (4.0-5.0 eq)
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Iodomethane (CH₃I) (4.0-5.0 eq)
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Anhydrous Tetrahydrofuran (THF)
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Diethyl ether
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1 M Hydrochloric acid (HCl)
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Saturated sodium thiosulfate solution
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and an argon inlet, dissolve N-Cbz-D-norvaline (1.0 eq) in anhydrous THF.
-
Expertise & Experience: The use of anhydrous THF and an inert argon atmosphere is critical to prevent the quenching of the highly reactive sodium hydride by moisture.
-
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Reagents: Add iodomethane (4.0-5.0 eq) to the stirred solution.
-
Causality: Adding the alkylating agent before the base ensures it is present to immediately react with the generated anion, minimizing potential side reactions.
-
-
Base Addition: Carefully add sodium hydride (60% dispersion, 4.0-5.0 eq) portion-wise over 1-2 hours. Vigorous hydrogen gas evolution will be observed. Maintain the temperature at 0 °C during the addition.
-
Trustworthiness: Portion-wise addition is a critical safety measure to control the exothermic reaction and the rate of hydrogen evolution. A syringe or a solid addition funnel can be used.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight (12-16 hours) to ensure complete methylation.
-
Quenching: Carefully quench the reaction by cooling the flask back to 0 °C and adding isopropanol dropwise until bubbling ceases, to destroy any excess NaH. Then, slowly add water.
-
Work-up & Extraction:
-
Reduce the volume of THF under reduced pressure.
-
Dilute the residue with water and wash with diethyl ether to remove mineral oil and excess iodomethane.
-
Cool the aqueous layer to 0 °C and acidify to pH ~2 with 1 M HCl. The product should precipitate or form an oil.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with saturated sodium thiosulfate (to remove any residual iodine), followed by brine.
-
Self-Validating System: Each washing step serves a specific purpose—removing impurities and ensuring a clean final product.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which often appears as a viscous oil or solid.
Purification
The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure Cbz-N-methyl-D-norvaline.
Role in Drug Discovery and Peptide Chemistry
The incorporation of Cbz-N-methyl-D-norvaline into a peptide sequence is a strategic decision aimed at optimizing the molecule's drug-like properties.
-
Proteolytic Resistance: The N-methyl group provides steric hindrance that can significantly slow or prevent cleavage by proteases and peptidases, thereby increasing the in-vivo half-life of the peptide.[3]
-
Conformational Control: The steric bulk of the N-methyl group disfavors a planar trans-peptide bond, increasing the propensity for a cis-amide bond conformation. This can be used to induce or stabilize specific turn structures, which are often critical for receptor binding.[2]
-
Increased Bioavailability: By removing a hydrogen bond donor, N-methylation increases the lipophilicity of the peptide, which can enhance its ability to cross biological membranes, a key factor for oral bioavailability.[1]
-
Controlled Synthesis: The Cbz group is a vital tool for peptide synthesis.[][6] It prevents the N-terminal amine from participating in unwanted side reactions during the activation and coupling of the C-terminal carboxylic acid to the next amino acid in the sequence.[15] Its removal via hydrogenolysis is a mild and highly selective method that does not affect most other functional groups.[7][16]
Analytical Characterization
To ensure the identity and purity of the synthesized Cbz-N-methyl-D-norvaline, a combination of standard analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will confirm the presence of all protons, including the characteristic N-methyl singlet (typically around 2.8-3.0 ppm), the benzyl protons of the Cbz group, and the propyl side chain protons.
-
¹³C NMR will show the corresponding carbon signals, confirming the overall structure.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the compound (Expected [M-H]⁻ or [M+Na]⁺).
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to confirm the enantiomeric purity (D-configuration), while reverse-phase HPLC is used to determine the chemical purity of the final product.
Conclusion
Cbz-N-methyl-D-norvaline represents a highly specialized yet powerful building block for the synthesis of advanced peptides. Its unique combination of a D-amino acid core, a backbone N-methyl group, and a robust Cbz protecting group provides peptide chemists with a valuable tool to overcome the common challenges of poor stability and bioavailability in peptide drug development. The synthetic protocols and technical insights provided in this guide are intended to empower researchers to confidently produce and utilize this compound, accelerating the discovery of next-generation peptide therapeutics.
References
-
Master Organic Chemistry. (2018). Protecting Groups for Amines – Carbamates. [Link]
-
Synthesis of N-Alkyl Amino Acids. (n.d.). In Non-proteinogenic Amino Acid Building Blocks. [Link]
-
LifeTein. (2025). Should My Peptide Be Methylated?. [Link]
-
Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. [Link]
-
Lokey Lab Protocols - Wikidot. (2017). N-Methylation of Boc amino acids. [Link]
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- 14. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]
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